molecular formula C17H15F2N3O3 B5009490 1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE

1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE

Cat. No.: B5009490
M. Wt: 347.32 g/mol
InChI Key: NZFHTAKURIYZRO-UHFFFAOYSA-N
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Description

1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of a nitro group to a fluorophenyl ring.

    Acylation: Attachment of a fluorobenzoyl group to the piperazine ring.

    Coupling: Combining the nitrophenyl and benzoyl piperazine intermediates under specific conditions.

Industrial Production Methods

Industrial production might involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of 1-(2-FLUORO-4-AMINOPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and piperazine derivatives.

Scientific Research Applications

1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological systems.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The nitro and fluorobenzoyl groups might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-FLUORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE
  • 1-(2-FLUORO-4-NITROPHENYL)-4-(2-METHYLBENZOYL)PIPERAZINE

Uniqueness

The presence of both fluorine and nitro groups in 1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUOROBENZOYL)PIPERAZINE might confer unique electronic properties, affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3/c18-14-4-2-1-3-13(14)17(23)21-9-7-20(8-10-21)16-6-5-12(22(24)25)11-15(16)19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFHTAKURIYZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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